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molecular formula C15H17ClN2 B8410539 6-chloro-3-(1,3-dimethyl-1,2,3,6-tetrahydropyridin-4-yl)-1H-indole CAS No. 200714-21-2

6-chloro-3-(1,3-dimethyl-1,2,3,6-tetrahydropyridin-4-yl)-1H-indole

Cat. No. B8410539
M. Wt: 260.76 g/mol
InChI Key: JSDZCWAYEAVSOP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06046215

Procedure details

Beginning with 0.97 gm (6.4 mMol) 6-chloro-1H-indole and 1.6 gm (13.0 mMol) 1,3-dimethyl-4-piperidone, 1.05 gm (63%) of the title compound were recovered as a crystalline solid.
Quantity
0.97 g
Type
reactant
Reaction Step One
Quantity
1.6 g
Type
reactant
Reaction Step Two
Yield
63%

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:10]=[C:9]2[C:5]([CH:6]=[CH:7][NH:8]2)=[CH:4][CH:3]=1.[CH3:11][N:12]1[CH2:17][CH2:16][C:15](=O)[CH:14]([CH3:19])[CH2:13]1>>[Cl:1][C:2]1[CH:10]=[C:9]2[C:5]([C:6]([C:15]3[CH:14]([CH3:19])[CH2:13][N:12]([CH3:11])[CH2:17][CH:16]=3)=[CH:7][NH:8]2)=[CH:4][CH:3]=1

Inputs

Step One
Name
Quantity
0.97 g
Type
reactant
Smiles
ClC1=CC=C2C=CNC2=C1
Step Two
Name
Quantity
1.6 g
Type
reactant
Smiles
CN1CC(C(CC1)=O)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
ClC1=CC=C2C(=CNC2=C1)C=1C(CN(CC1)C)C
Measurements
Type Value Analysis
AMOUNT: MASS 1.05 g
YIELD: PERCENTYIELD 63%
YIELD: CALCULATEDPERCENTYIELD 62.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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